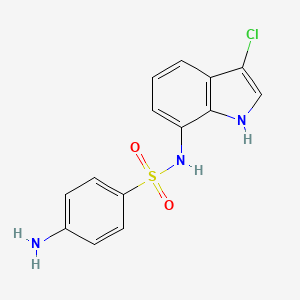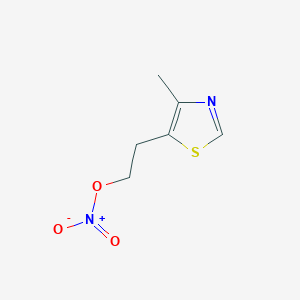![molecular formula C11H12N2O2 B6596589 ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1233237-93-8](/img/structure/B6596589.png)
ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
説明
1H-pyrrolo[2,3-b]pyridine derivatives are known to play crucial roles in modulating a number of inflammatory and immune mediators . They have been used as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50 °C .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 .Chemical Reactions Analysis
In the chemical modification of these compounds, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives can vary. For example, one derivative was described as a brown liquid with a yield of 76% .科学的研究の応用
Medicinal Chemistry
Compounds containing a pyrrolopyridine scaffold, such as the one , are known to be biologically active and have diverse therapeutic applications . They are found in many natural products and marketed drugs .
Anticancer Therapy
Pyrrolopyridine derivatives, including ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, have shown promising results in anticancer therapy . They have been found to inhibit FMS kinase, making them potential candidates for anticancer and antiarthritic drug development .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR4 inhibitors with antiproliferative activity against Hep3B cells . This makes them potential candidates for cancer therapy .
Human Neutrophil Elastase (HNE) Inhibitors
1H-pyrrolo[2,3-b]pyridine analogues have been used in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in the progression of inflammatory diseases, so inhibitors could have therapeutic potential.
Antifungal and Antibacterial Agents
Pyrrole subunits, which are part of the pyrrolopyridine structure, have diverse applications in therapeutically active compounds including fungicides and antibiotics .
Anti-Inflammatory Drugs
Compounds with a pyrrolopyridine scaffold have been used in the development of anti-inflammatory drugs . For example, Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, has shown in vitro anti-inflammatory activity .
Antiplatelet Therapy
Pyrrolopyridine derivatives have also been used in antiplatelet therapy . Clopidogrel, which contains a similar ring to the compound , is currently on the market for this purpose .
Inhibition of ADP-Induced Platelet Aggregation
Ticlopidine, a compound with a similar structure, has been reported to inhibit ADP-induced platelet aggregation . This suggests that ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate could potentially have similar effects.
作用機序
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibition of these receptors can disrupt these signaling pathways, potentially halting tumor growth .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by FGFR inhibitors . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, could potentially make them appealing lead compounds, beneficial to subsequent optimization .
Result of Action
In vitro studies of similar compounds have shown that they can inhibit cell proliferation and induce apoptosis . For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, significantly inhibited the migration and invasion of 4T1 breast cancer cells .
将来の方向性
特性
IUPAC Name |
ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-7(2)13-9-4-5-12-6-8(9)10/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSIWPRJRFNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
CAS RN |
1233237-93-8 | |
| Record name | ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



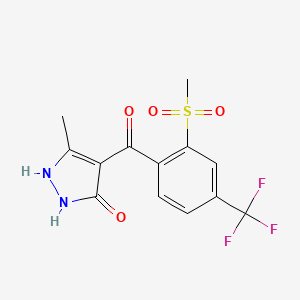
![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

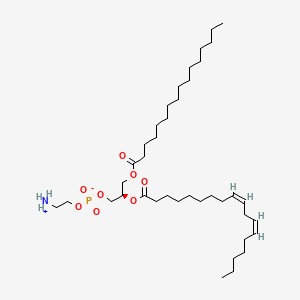

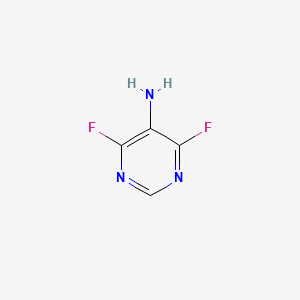
![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)


